3-isothiocyanatopropanamide
Description
3-Isothiocyanatopropanamide is an organic compound belonging to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities and are commonly derived from glucosinolates found in cruciferous vegetables
Properties
CAS No. |
1153046-21-9 |
|---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-isothiocyanatopropanamide |
InChI |
InChI=1S/C4H6N2OS/c5-4(7)1-2-6-3-8/h1-2H2,(H2,5,7) |
InChI Key |
CQWUBFORUPOFGO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=S)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanamide can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. due to the toxicity of thiophosgene, alternative methods have been developed. For instance, a more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU (down to 2 mol%) under moderate heating (40°C) .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs the reaction of primary amines with carbon disulfide under basic conditions, followed by desulfurization. This method is preferred due to its scalability and relatively lower toxicity compared to thiophosgene-based methods .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted isothiocyanates depending on the nucleophile used.
Scientific Research Applications
3-Isothiocyanatopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocycles and thioureas.
Biology: It is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-cancer properties.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-isothiocyanatopropanamide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. It can modify proteins and other biomolecules, thereby affecting various cellular pathways and processes. For instance, it can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 3-Isothiocyanatopropanamide is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to phenyl isothiocyanate, it has a different substitution pattern, leading to varied biological effects. Allyl and benzyl isothiocyanates are more commonly found in nature and have been extensively studied for their health benefits, particularly in cancer prevention .
Biological Activity
3-Isothiocyanatopropanamide, a compound belonging to the isothiocyanate class, has garnered attention for its potential biological activities, particularly in the fields of cancer research, anti-inflammatory applications, and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its reactive isothiocyanate group, which plays a crucial role in its biological activity. The compound can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This reactivity allows it to interfere with various cellular processes:
- Inhibition of Enzymes : The compound can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
- Modification of Proteins : By covalently modifying proteins, it can alter signaling pathways critical for cell survival and growth .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens .
Anti-Cancer Properties
Research indicates that this compound may possess significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. The compound's mechanism involves:
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it reduces tumor growth .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific phases, further inhibiting cancer cell proliferation.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by:
- Inhibiting Pro-inflammatory Cytokines : It can downregulate the expression of cytokines involved in inflammatory responses .
- Blocking NF-kB Pathway : this compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory genes.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacteria and fungi. Research findings indicate:
- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Use in Food Preservation : Its antimicrobial properties suggest potential applications in food safety and preservation .
Comparative Analysis with Other Isothiocyanates
A comparative analysis reveals that this compound exhibits distinct biological activities when compared to other well-studied isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate. The table below summarizes these differences:
| Compound | Main Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-cancer, anti-inflammatory | Specific reactivity with cysteine residues |
| Phenyl Isothiocyanate | Anticancer | Widely studied for chemopreventive effects |
| Allyl Isothiocyanate | Antimicrobial | Commonly found in garlic; strong flavor |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates .
- Animal Models : In vivo experiments using animal models have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates .
- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound activates stress response pathways that are crucial for inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
